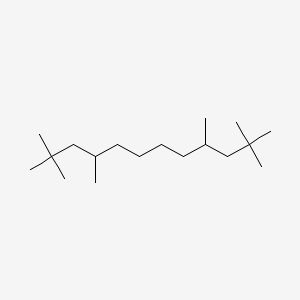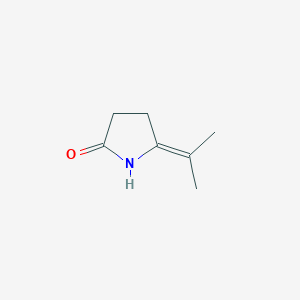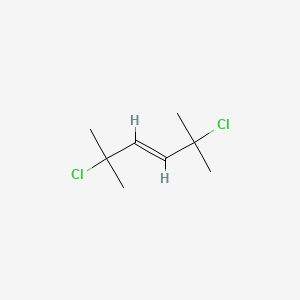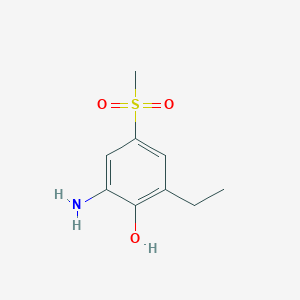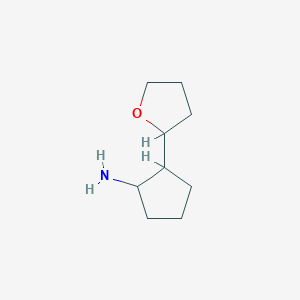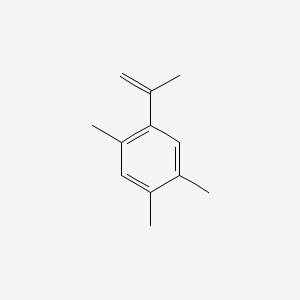
Benzene, 1,2,4-trimethyl-5-(1-methylethenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,2,4-trimethyl-5-(1-methylethenyl)-, also known as 1,2,4-trimethyl-5-(1-methylethenyl)benzene, is an organic compound with the molecular formula C12H16. It is a derivative of benzene, featuring three methyl groups and one methylethenyl group attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzene, 1,2,4-trimethyl-5-(1-methylethenyl)- can be synthesized through several methods. One common approach involves the alkylation of 1,2,4-trimethylbenzene with isopropenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and pressure to achieve high yields.
Industrial Production Methods
Industrially, this compound can be produced by the methylation of toluene and xylenes, followed by the alkylation of the resulting trimethylbenzenes. The process often involves the use of aluminosilicate catalysts to facilitate the methylation and alkylation reactions. The final product is then purified through distillation and other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,2,4-trimethyl-5-(1-methylethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the methylethenyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are used for halogenation and sulfonation reactions, respectively.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Ethyl derivatives.
Substitution: Halogenated and sulfonated derivatives.
Scientific Research Applications
Benzene, 1,2,4-trimethyl-5-(1-methylethenyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzene, 1,2,4-trimethyl-5-(1-methylethenyl)- involves its interaction with various molecular targets and pathways. The compound’s aromatic ring allows it to participate in π-π interactions with other aromatic systems, while the methylethenyl group can undergo addition reactions. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,2,4-trimethyl-5-(1-methylethyl)-: Similar structure but with an isopropyl group instead of a methylethenyl group.
1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: Contains methoxy groups and a prop-1-en-2-yl group.
1,2,4-Trimethylbenzene: Lacks the methylethenyl group.
Uniqueness
Benzene, 1,2,4-trimethyl-5-(1-methylethenyl)- is unique due to the presence of the methylethenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature allows for specific interactions and reactions that are not possible with other similar compounds.
Properties
CAS No. |
54340-84-0 |
|---|---|
Molecular Formula |
C12H16 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
1,2,4-trimethyl-5-prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C12H16/c1-8(2)12-7-10(4)9(3)6-11(12)5/h6-7H,1H2,2-5H3 |
InChI Key |
IFKGNSBJIQOCSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(=C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


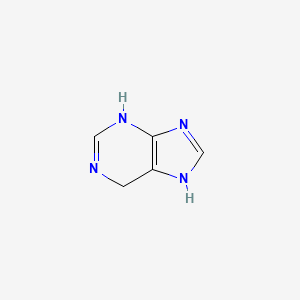
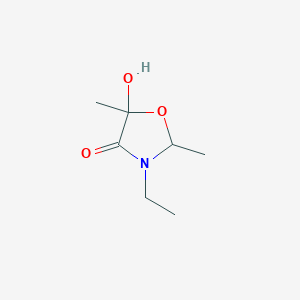
![2,7-Dioxabicyclo[4.1.0]heptane,1-methyl-](/img/structure/B13809369.png)
![2-[2-(4-fluorophenyl)-7-methylquinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B13809374.png)
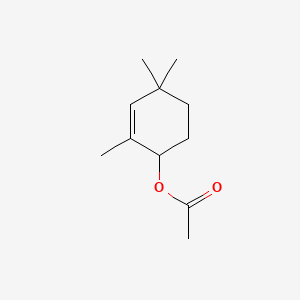
![Bicyclo[2.2.1]hept-5-en-2-one, 7-(methoxymethyl)-](/img/structure/B13809383.png)
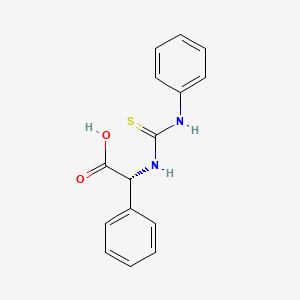
![tert-butyl N-[(2R)-2-aminooxybutyl]carbamate](/img/structure/B13809394.png)
